Liensinine diperchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

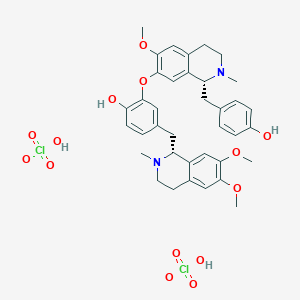

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6.2ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2*2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;2*(H,2,3,4,5)/t30-,31-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUPXKYVHOSZPY-ZAMYOOMVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O.OCl(=O)(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O.OCl(=O)(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44Cl2N2O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Pharmacological Properties of Liensinine Diperchlorate

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn (lotus), is a compound of significant pharmacological interest.[1][2][3] Presented here as its diperchlorate salt for enhanced stability and solubility, liensinine has demonstrated a wide spectrum of biological activities, including potent anti-cancer, cardiovascular, neuroprotective, and anti-fibrotic properties.[1][2][4] Its primary and most characterized mechanism of action is the inhibition of late-stage autophagy by preventing the fusion of autophagosomes and lysosomes.[2][5][6] This guide provides a comprehensive overview of the pharmacological properties of liensinine diperchlorate, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing its role in critical signaling pathways.

Core Mechanism of Action: Autophagy Inhibition

Liensinine is a novel and potent inhibitor of late-stage autophagy and mitophagy.[3][5] Unlike many autophagy modulators that target upstream signaling kinases, liensinine acts directly on the final degradation step.

-

Mechanism: It blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes within the cell.[1][2][5][6]

-

Molecular Target: This effect is attributed to its ability to inhibit the recruitment of the small GTPase RAB7A to lysosomes, a critical step for the fusion process.[3]

-

Lysosomal Integrity: Notably, liensinine does not disrupt the lysosomal environment; studies have shown it does not significantly alter the pH of lysosomes.[3]

This specific mechanism makes liensinine a valuable tool for studying autophagic flux and a potential therapeutic agent that can sensitize cancer cells to conventional chemotherapies.[3]

Caption: Liensinine's mechanism as a late-stage autophagy inhibitor.

Cardiovascular Properties

This compound exhibits a range of beneficial effects on the cardiovascular system, positioning it as a candidate for treating arrhythmia, hypertension, and ischemic injury.[1][7][8]

Anti-Arrhythmic Activity

The anti-arrhythmic properties of liensinine and its derivatives are primarily due to the modulation of multiple cardiac ion channels. This multi-channel blocking effect is characteristic of certain classes of anti-arrhythmic drugs.[9][10][11]

-

Mechanism: A derivative, diacetyl-liensinine, has been shown to inhibit several key currents in ventricular myocytes in a concentration-dependent manner:

-

Effect: This balanced inhibition of both calcium and potassium channels can prolong the action potential duration (APD) at lower concentrations, an effect associated with Class III anti-arrhythmic activity.[9][10] Liensinine is also reported to be a potential blocker of the hERG channel, a critical target in anti-arrhythmia therapy.[10]

Caption: Liensinine's multi-channel blockade in cardiac myocytes.

Anti-Hypertensive and Vasculoprotective Effects

Liensinine demonstrates significant anti-hypertensive and vascular protective activities through its influence on endothelial function and smooth muscle cells.[1][13]

-

Anti-Hypertensive Mechanism: In models of gestational hypertension, liensinine activates the Nrf2/HO-1 signaling pathway, which reduces oxidative stress and inflammation.[7]

-

Vascular Inflammation: It prevents vascular inflammation by reducing the generation of nitric oxide (NO) in macrophages and suppressing the proliferation of vascular smooth muscle cells (VSMC).[13] It also inhibits inflammatory mediators like iNOS, COX-2, and IL-6.[13]

-

Myocardial Ischemia: In murine models of myocardial infarction, liensinine administration improved cardiac function and reduced infarct size.[8] This protective effect was linked to the inhibition of excessive inflammatory responses and the aberrant activation of the Wnt/β-catenin signaling pathway.[8]

Anti-Cancer Properties

This compound has emerged as a potent anti-cancer agent across various cancer types, acting through multiple mechanisms including autophagy inhibition, apoptosis induction, and metabolic reprogramming.

Breast Cancer

-

Chemosensitization: By inhibiting autophagy, liensinine sensitizes breast cancer cells (MDA-MB-231 and MCF-7) to conventional chemotherapeutic agents like doxorubicin.[1][3]

-

Synergistic Effects: When combined with artemisitene, liensinine synergistically mitigates the proliferation, migration, and invasion of breast cancer cells.[14][15] This combination promotes ROS-mediated apoptosis by inactivating the PI3K-AKT signaling pathway.[14][15]

Caption: Liensinine's synergistic inhibition of the PI3K-AKT pathway.

Colorectal and Liver Cancer

-

Colorectal Cancer (CRC): Liensinine induces apoptosis and significantly inhibits the proliferation and colony-forming ability of CRC cells in a dose-dependent manner.[16][17] The mechanism involves cell cycle arrest and the induction of mitochondrial dysfunction, without observed cytotoxicity on normal colorectal epithelial cells.[17]

-

Hepatocellular Carcinoma (HCC): In HCC cells, liensinine promotes apoptosis and inhibits cell viability and migration.[18] It achieves this by reprogramming tumor metabolism, specifically by upregulating the AMPK pathway while downregulating glycolysis-related pathways and HIF-1α expression.[18]

Neuroprotective and Anti-Fibrotic Effects

Neuroprotection

Liensinine shows promise in the context of neurodegenerative diseases like Alzheimer's.

-

Mechanism: In both in vitro (SH-SY5Y cells) and in vivo (C. elegans) models, liensinine provides neuroprotection by improving cell viability, reducing reactive oxygen species (ROS), and inhibiting toxicity induced by β-amyloid (Aβ) and tau.[19] It also downregulates the Ca2+-CaM/CaMKII pathway, which is implicated in tau hyperphosphorylation.[4]

Anti-Fibrotic and Anti-Inflammatory Activity

Liensinine's anti-fibrotic properties have been noted, particularly in the context of pulmonary fibrosis.[1][2][6]

-

Mechanism: While direct studies on liensinine are emerging, the related alkaloid isoliensinine has been shown to inhibit bleomycin-induced pulmonary fibrosis.[20] The proposed mechanisms are its potent antioxidant activity (enhancing SOD activity and decreasing MDA levels) and its ability to inhibit the overexpression of pro-fibrotic and pro-inflammatory cytokines like TNF-α and TGF-β1.[20]

Summary of Quantitative Data

Table 1: Anti-Arrhythmic Effects of Diacetyl-Liensinine on Rabbit Ventricular Myocytes

| Parameter | Concentration | % Inhibition | Reference |

|---|---|---|---|

| Delayed Rectifier K⁺ Current (IK) | 10 µM | 19.7% | [9] |

| 30 µM | 52.1% | [9] | |

| 100 µM | 64.8% | [9] |

Data derived from studies on diacetyl-liensinine, a more stable derivative.[9]

Table 2: Antioxidant and Neuroprotective Activity of Liensinine

| Activity | Assay / Model | Concentration | Effect | Reference |

|---|---|---|---|---|

| Antioxidant | DPPH free radical scavenging | IC50 = 1.8 µg/mL | Potent free radical scavenging | [13] |

| Neuroprotection | Aβ25-35-treated PC12 cells | 10 µM | Reduced Ca²⁺ overload to 72.8% of control |[4] |

Experimental Protocols

General In Vitro Anti-Cancer Workflow

This protocol outlines a general workflow for assessing the anti-cancer effects of this compound in a cell-based model, such as breast or colorectal cancer cell lines.[14][17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Autophagy | Mitophagy | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Liensinine Prevents Acute Myocardial Ischemic Injury via Inhibiting the Inflammation Response Mediated by the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of diacetyl-liensinine on electrophysiology in rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Biologically Active Ingredients from Natural Drug Treatments for Arrhythmias in Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel antiarrhythmic compounds with combined class IB and class III mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of diacetyl-liensinine on electrophysiology in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. liensinine-diperchlorate-and-artemisitene-synergistically-attenuate-breast-cancer-progression-through-suppressing-pi3k-akt-signaling-and-their-efficiency-in-breast-cancer-patient-derived-organoids - Ask this paper | Bohrium [bohrium.com]

- 15. This compound and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Liensinine perchlorate inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 18. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Liensinine and neferine exert neuroprotective effects via the autophagy pathway in transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibitory effects of isoliensinine on bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Liensinine Diperchlorate from Nelumbo nucifera: A Technical Guide for Researchers

An In-depth Examination of the Extraction, Biological Activity, and Mechanisms of a Promising Alkaloid

Introduction

Liensinine, a bisbenzylisoquinoline alkaloid isolated from the seed embryo of the lotus plant, Nelumbo nucifera, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the extraction, purification, biological activities, and mechanisms of action of its salt form, liensinine diperchlorate. The data presented herein is curated from a range of scientific studies to facilitate further investigation and development of this potent natural compound.

Extraction and Purification from Nelumbo nucifera

The isolation of liensinine from Nelumbo nucifera embryos involves various extraction and purification techniques, each with its own efficiency and resulting purity. Ultrasound-assisted extraction (UAE) and high-speed counter-current chromatography (HSCCC) are among the most effective methods documented.

Extraction Methodologies

Ultrasound-assisted extraction has been optimized to enhance the yield of total alkaloids from Nelumbo nucifera. Key parameters influencing the extraction efficiency include the choice of solvent, extraction time, and the ratio of liquid to solid material.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Alkaloids from Nelumbo nucifera

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | 75% Ethanol | [3] |

| Extraction Time | 20 minutes | [3] |

| Liquid-to-Solid Ratio | 30:1 |[3] |

Purification Methodologies

High-speed counter-current chromatography has proven to be a highly effective method for the preparative separation and purification of liensinine from crude extracts, yielding high-purity compounds.

Table 2: Purification of Liensinine using High-Speed Counter-Current Chromatography

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 200 mg crude extract | [4] |

| Solvent System | n-hexane-ethyl acetate-methanol-water (5:8:4:5, v/v) with 0.5% NH4OH | [4] |

| Yield of Liensinine | 18.4 mg | [4] |

| Purity of Liensinine | 96.8% |[4] |

Biological Activities and Quantitative Data

This compound exhibits a wide spectrum of biological activities, most notably as a late-stage autophagy and mitophagy inhibitor and as a potent anti-cancer agent.[1][2][5][6][7] Its therapeutic potential has been demonstrated across various cancer cell lines.

Anti-Cancer Activity

The cytotoxic effects of liensinine have been quantified in numerous cancer cell lines, with IC50 values indicating its potency.

Table 3: IC50 Values of Liensinine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| BGC823 | Gastric Cancer | Approx. 60 (48h) | [8] |

| SGC7901 | Gastric Cancer | Approx. 70 (48h) | [8] |

| A549 | Non-small-cell lung | Approx. 40 (48h) | [9] |

| SPC-A1 | Non-small-cell lung | Approx. 35 (48h) | [9] |

| MDA-MB-231 | Breast Cancer | > 100 (alone, 48h) | [10] |

| MCF-7 | Breast Cancer | > 100 (alone, 48h) |[10] |

Note: The anti-cancer effect of liensinine is significantly enhanced when used in combination with chemotherapeutic agents.[10][11]

Pharmacokinetic Properties

Pharmacokinetic studies in animal models provide essential data for understanding the absorption, distribution, metabolism, and excretion of liensinine.

Table 4: Pharmacokinetic Parameters of Liensinine in Mice

| Parameter | Administration | Value | Reference |

|---|---|---|---|

| Dose | Oral | 5 mg/kg | [12] |

| Dose | Intravenous | 1 mg/kg | [12] |

| Half-life (t1/2) | Intravenous | 3.8 ± 0.8 h | [12] |

| Clearance (CL) | Oral | 266.0 ± 41.3 L/h/kg | [12] |

| Clearance (CL) | Intravenous | 4.7 ± 1.2 L/h/kg | [12] |

| Absolute Bioavailability | | 1.8% |[12] |

Mechanisms of Action

Liensinine exerts its biological effects through the modulation of key cellular signaling pathways, primarily by inhibiting autophagy at a late stage and by interfering with the PI3K/Akt signaling cascade.

Autophagy Inhibition

Liensinine blocks the fusion of autophagosomes with lysosomes, a critical final step in the autophagy process.[5][6][7] This leads to the accumulation of autophagosomes and ultimately sensitizes cancer cells to chemotherapeutic agents.[11]

Caption: Liensinine's inhibition of autophagosome-lysosome fusion.

PI3K/Akt Signaling Pathway

Liensinine has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and growth.[8] This inhibition contributes to its anti-cancer effects by inducing apoptosis and cell cycle arrest.

Caption: Liensinine's inhibitory effect on the PI3K/Akt signaling pathway.

Experimental Protocols

Ultrasound-Assisted Extraction of Liensinine

-

Sample Preparation: Dry and pulverize the embryos of Nelumbo nucifera seeds.

-

Extraction:

-

Filtration and Concentration:

-

Filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate under reduced pressure to obtain the crude alkaloid extract.

-

High-Speed Counter-Current Chromatography (HSCCC) Purification

-

Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (5:8:4:5, v/v) containing 0.5% ammonium hydroxide.[4] Equilibrate the mixture in a separatory funnel and separate the two phases.

-

HSCCC Instrument Setup:

-

Fill the multilayer coil column with the stationary phase (upper phase).

-

Set the revolution speed and temperature of the centrifuge.

-

-

Sample Injection and Elution:

-

Dissolve the crude extract in a small volume of the biphasic solvent mixture.

-

Inject the sample into the column.

-

Pump the mobile phase (lower phase) through the column at a constant flow rate to elute the compounds.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate at regular intervals.

-

Analyze the fractions by HPLC or TLC to identify those containing pure liensinine.

-

Combine the pure fractions and evaporate the solvent to obtain purified liensinine.

-

MTT Assay for Cytotoxicity (IC50 Determination)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of liensinine. Include a vehicle control (medium with the same concentration of solvent used to dissolve liensinine, e.g., DMSO).

-

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Calculation:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth, using a suitable software with a non-linear regression curve fit.

-

Western Blot Analysis for PI3K/Akt Pathway

-

Cell Lysis:

-

Treat cells with liensinine at various concentrations for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

-

Secondary Antibody Incubation and Detection:

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound, derived from Nelumbo nucifera, presents a compelling profile as a bioactive compound with significant therapeutic potential, particularly in oncology. Its well-defined mechanism as a late-stage autophagy inhibitor and its ability to modulate the PI3K/Akt signaling pathway provide a strong rationale for its further development. This technical guide offers a foundational resource for researchers, providing essential data and methodologies to advance the scientific understanding and potential clinical applications of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. tandfonline.com [tandfonline.com]

- 6. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. forum.graphviz.org [forum.graphviz.org]

- 11. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

Liensinine Diperchlorate: A Comprehensive Technical Review of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties of Liensinine Diperchlorate

This compound is a salt form of liensinine, which is often used in research due to its stability and solubility characteristics.

General Properties

| Property | Value | Source |

| CAS Number | 5088-90-4 | [1] |

| Molecular Formula | C₃₇H₄₄Cl₂N₂O₁₄ | [1] |

| Molecular Weight | 811.66 g/mol | [2] |

| Appearance | Solid | [3] |

Solubility

This compound exhibits solubility in various solvents, which is a critical factor for its use in experimental settings.

| Solvent | Solubility | Notes |

| DMSO | ≥ 62.5 mg/mL (77.00 mM) | [1] |

| DMSO | 50 mg/mL (61.6 mM) to 100 mg/mL (123.2 mM) | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[2] |

| Ethanol | Insoluble | [4] |

| In vivo formulation 1 | ≥ 2.08 mg/mL (2.56 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5] |

| In vivo formulation 2 | ≥ 2.08 mg/mL (2.56 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[5] |

| In vivo formulation 3 | ≥ 2.08 mg/mL (2.56 mM) | 10% DMSO, 90% Corn Oil.[5] |

| Oral Administration | ≥ 5 mg/mL | Homogeneous suspension in CMC-NA.[4] |

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

| Condition | Duration | Notes |

| -20°C (Powder) | 3 years | [2] |

| -80°C (in solvent) | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |

| -20°C (in solvent) | 1 month | [1] |

| Room Temperature Shipping | Stable | Stability testing indicates no degradation during shipment without cooling.[4] |

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the solubility of this compound in an aqueous buffer, a common requirement for in vitro biological assays.

Protocol for Assessing Stability using HPLC

This protocol describes a method to assess the stability of this compound in a given solvent or formulation over time.

Signaling Pathways Modulated by Liensinine

Liensinine exerts its biological effects by modulating several key intracellular signaling pathways. These pathways are often implicated in cell survival, proliferation, inflammation, and oxidative stress.

PI3K/AKT Signaling Pathway

Liensinine has been shown to inhibit the PI3K/AKT pathway, which is a crucial regulator of cell growth and survival. By downregulating the phosphorylation of PI3K and AKT, liensinine can induce apoptosis in cancer cells.

Autophagy/Mitophagy Pathway

Liensinine is recognized as a late-stage autophagy/mitophagy inhibitor.[6] It acts by blocking the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and potentially sensitizing cancer cells to chemotherapy.[1]

Conclusion

This compound is a valuable research compound with well-defined chemical properties, aside from its detailed crystal structure. Its solubility in common laboratory solvents and established storage conditions facilitate its use in a wide range of biological studies. The ability of liensinine to modulate critical signaling pathways, such as PI3K/AKT and autophagy, underscores its therapeutic potential in various diseases, including cancer. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted activities of this promising natural product. Further investigation into the precise crystal structure of this compound would be beneficial for a more complete understanding of its solid-state properties and for facilitating formulation development.

References

The Inhibitory Effect of Liensinine Diperchlorate on the PI3K-AKT Signaling Pathway: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine diperchlorate, a bisbenzylisoquinoline alkaloid derived from the seed embryo of Nelumbo nucifera (lotus), has emerged as a promising natural compound with demonstrated anti-cancer properties. A significant body of research indicates that its mechanism of action is closely linked to the modulation of critical cellular signaling pathways, with a particular emphasis on the phosphatidylinositol 3-kinase (PI3K)-AKT pathway. This technical guide provides an in-depth analysis of the effects of this compound on this pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction

The PI3K-AKT signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Natural products have long been a valuable source of novel anti-cancer agents, and liensinine has garnered attention for its therapeutic potential.[2] This whitepaper will focus specifically on the perchlorate salt form of liensinine and its inhibitory effects on the PI3K-AKT signaling cascade.

Mechanism of Action of this compound on the PI3K-AKT Pathway

This compound exerts its anti-cancer effects by suppressing the PI3K-AKT signaling pathway.[2][3][4] This inhibition leads to a cascade of downstream events, ultimately culminating in decreased cancer cell proliferation and induction of apoptosis (programmed cell death).[2][3][5] Research suggests that in some cancer types, the inhibitory action of liensinine on the PI3K/AKT pathway is associated with the generation of reactive oxygen species (ROS).[2]

The primary mechanism involves the reduced phosphorylation of key proteins in the pathway. Specifically, liensinine treatment has been shown to decrease the levels of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT).[3] Since phosphorylation is essential for the activation of these kinases, its reduction effectively dampens the entire downstream signaling cascade.

Below is a diagram illustrating the PI3K-AKT signaling pathway and the inhibitory action of this compound.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on cancer cells have been quantified in various studies, primarily through cell viability assays to determine the half-maximal inhibitory concentration (IC50) and through Western blot analysis to measure the relative abundance of key signaling proteins.

Cell Viability (IC50 Values)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. While several studies have demonstrated a dose-dependent inhibitory effect of liensinine on the proliferation of various cancer cell lines, specific IC50 values are not consistently reported in the abstracts of the reviewed literature. The available information indicates that liensinine significantly reduces the proliferation of gastric and non-small-cell lung cancer cells in a dose-dependent manner.

| Cell Line | Cancer Type | IC50 (µM) | Time Point (hours) |

| BGC823 | Gastric Cancer | Data not specified | 24, 48, 72 |

| SGC7901 | Gastric Cancer | Data not specified | 24, 48, 72 |

| A549 | Non-Small-Cell Lung Cancer | Data not specified | 24, 48 |

| H520 | Non-Small-Cell Lung Cancer | Data not specified | 24, 48 |

| SPC-A1 | Non-Small-Cell Lung Cancer | Data not specified | 24, 48 |

Note: The table indicates where data on dose-dependent inhibition has been reported, though specific IC50 values were not available in the reviewed abstracts.

Protein Expression and Phosphorylation

Western blot analyses have been instrumental in elucidating the mechanism of action of this compound. These studies consistently show a significant reduction in the phosphorylated forms of PI3K and AKT upon treatment with liensinine.

| Cell Line | Protein | Effect of Liensinine Treatment |

| Gastric Cancer Cells | p-PI3K | Significantly Reduced |

| Gastric Cancer Cells | p-AKT | Significantly Reduced |

| Breast Cancer Cells | PI3K-AKT pathway proteins | Inactivation |

Note: The term "Significantly Reduced" and "Inactivation" are based on the qualitative descriptions in the cited literature. Quantitative fold changes were not specified in the abstracts.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate the effects of this compound on the PI3K-AKT pathway.

Cell Culture

Cancer cell lines (e.g., gastric, breast, non-small-cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT or CCK-8 Assay)

This assay is used to assess the cytotoxic effects of this compound.

-

Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.

-

Incubation: The plates are incubated for a further 2-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.

Western Blot Analysis

This technique is employed to detect changes in the expression and phosphorylation of proteins within the PI3K-AKT pathway.

-

Cell Lysis: After treatment with this compound, cells are washed with PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels.

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and propidium iodide (PI) staining is a common method to quantify apoptosis.

-

Cell Treatment: Cells are treated with this compound for a specified duration.

-

Cell Harvesting: Both floating and adherent cells are collected.

-

Washing: Cells are washed with cold PBS.

-

Resuspension: Cells are resuspended in Annexin V binding buffer.

-

Staining: Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are late apoptotic or necrotic.

Synergistic Effects

Recent studies have explored the synergistic anti-cancer effects of this compound with other compounds. For instance, when combined with artemisitene, liensinine synergistically suppresses breast cancer progression through the PI3K-AKT signaling pathway.[3] This suggests the potential for combination therapies to enhance the therapeutic efficacy of this compound.

Conclusion

This compound is a potent natural compound that effectively inhibits the PI3K-AKT signaling pathway in various cancer cell types. This inhibition leads to decreased cell proliferation and the induction of apoptosis. The methodologies outlined in this whitepaper provide a robust framework for the continued investigation of this compound's anti-cancer properties. While the qualitative effects are well-documented, further research is needed to establish a comprehensive quantitative profile, including specific IC50 values across a wider range of cancer cell lines and detailed quantification of the changes in protein phosphorylation. Such data will be invaluable for the future development of this compound as a potential therapeutic agent in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Protein Targets of Liensinine Diperchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has garnered significant interest for its diverse pharmacological activities. Its diperchlorate salt is often used in research settings. Preclinical studies have demonstrated its potential as an anti-cancer, anti-arrhythmic, and anti-hypertensive agent. A crucial aspect of harnessing its therapeutic potential lies in the precise identification and characterization of its molecular targets. This technical guide provides a comprehensive overview of the known and putative protein targets of liensinine diperchlorate, the signaling pathways it modulates, and detailed experimental protocols for target identification and validation.

Identified and Putative Protein Targets of this compound

While the direct, high-affinity binding partners of this compound are still under active investigation, several proteins and signaling pathways have been identified as being significantly modulated by its activity. A recent study has identified the potassium voltage-gated channel subfamily H member 1 (Kv10.1) as a direct target.[1] Other proteins are considered putative or indirect targets, as their activity is altered downstream of liensinine's primary effects.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of liensinine with its identified and putative protein targets. It is important to note that for many of the listed proteins, direct binding and corresponding affinity values have not yet been experimentally determined.

| Target Protein/Pathway | Cell/System | Method | Measured Parameter | Value | Reference |

| Kv10.1 (KCNH1) | Hepatocellular Carcinoma Cells | Virtual Screening & Electrophysiology | IC50 | 0.24 ± 0.07 µM | [1] |

| PI3K/AKT Pathway | Gastric Cancer Cells | Western Blot | Inhibition of p-PI3K & p-AKT | Not Quantified (Dose-dependent) | [2] |

| JAK2/STAT3 Pathway | Osteosarcoma Cells | Western Blot | Inhibition of p-JAK2 & p-STAT3 | Not Quantified (Dose-dependent) | [3][4] |

| AMPK/HIF-1α Pathway | Hepatocellular Carcinoma Cells | Western Blot, Seahorse Assay | Activation of AMPK, Suppression of HIF-1α | Not Quantified (Dose-dependent) | [5] |

| Autophagy/Mitophagy | Breast Cancer Cells | Fluorescence Microscopy, Western Blot | Inhibition of autophagosome-lysosome fusion | Not Quantified (Dose-dependent) | [6][7] |

Signaling Pathways Modulated by this compound

Liensinine has been shown to impact several critical signaling pathways involved in cell growth, survival, and metabolism. The following diagrams illustrate the known and proposed mechanisms of action.

PI3K/AKT Signaling Pathway

Caption: Liensinine inhibits the PI3K/AKT pathway, reducing cell proliferation and survival.

JAK2/STAT3 Signaling Pathway

Caption: Liensinine suppresses the JAK2/STAT3 pathway, likely through ROS induction.

AMPK/HIF-1α Signaling Pathway

Caption: Liensinine activates AMPK, leading to the inhibition of HIF-1α and glycolysis.

Experimental Protocols for Target Identification and Validation

The following section details key experimental methodologies for the identification and validation of this compound's protein targets.

Affinity-Based Pull-Down Mass Spectrometry

This method is designed to identify direct binding partners of liensinine from a complex protein mixture.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Multifaceted Biological Activities of Liensinine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine, a prominent bisbenzylisoquinoline alkaloid isolated from the seed embryo of Nelumbo nucifera (the lotus plant), has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the biological effects of liensinine, with a focus on its anticancer, cardiovascular, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data on its biological effects, and visualizations of the intricate signaling pathways modulated by this promising natural compound are presented to facilitate further research and drug development endeavors.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Liensinine (C₃₇H₄₂N₂O₆), a major bioactive constituent of the lotus embryo, has been traditionally used in Chinese medicine for various ailments.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential, revealing a complex interplay with multiple cellular signaling cascades. This guide aims to consolidate the current scientific knowledge on liensinine's biological activities, providing a valuable resource for researchers in academia and the pharmaceutical industry.

Anticancer Activities

Liensinine has demonstrated significant anticancer effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, cell cycle arrest, and the modulation of key oncogenic signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Liensinine effectively induces programmed cell death in cancer cells. This is achieved through the modulation of key apoptotic proteins, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, evidenced by increased levels of cleaved caspase-3 and cleaved PARP, ultimately culminating in apoptosis.[1][3]

Furthermore, liensinine has been shown to arrest the cell cycle at the G0/G1 phase.[1][4] This is accomplished by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinase 4 (CDK4).[1]

Modulation of Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Liensinine has been shown to inhibit this pathway by reducing the phosphorylation of both PI3K and AKT.[1] This inhibition contributes to its pro-apoptotic and anti-proliferative effects.

The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is another crucial signaling cascade involved in cancer cell proliferation, survival, and inflammation. Liensinine treatment leads to a significant reduction in the phosphorylation of both JAK2 and STAT3, thereby inhibiting the pathway's activity and suppressing tumor growth.[5][6]

In some contexts, such as non-small-cell lung cancer, liensinine has been observed to activate the AMP-activated protein kinase (AMPK) pathway while decreasing the phosphorylation of the mammalian target of rapamycin (mTOR). This modulation can lead to the induction of autophagosome accumulation.

Quantitative Data on Anticancer Effects

| Cell Line(s) | Effect | Concentration/IC50 | Reference(s) |

| MDA-MB-231 (Breast Cancer) | Inhibition of Cell Viability | IC50 = 4.3 µM | [2] |

| MCF-7 (Breast Cancer) | Inhibition of Cell Viability | - | [2] |

| BGC823, SGC7901 (Gastric Cancer) | Inhibition of Cell Viability | IC50 values determined but not specified in snippet | [1] |

| A549, H520, SPC-A1 (NSCLC) | Inhibition of Cell Viability | Concentration-dependent | [3] |

| SaOS-2, 143B (Osteosarcoma) | Inhibition of Proliferation | Dose-dependent | [5][6] |

| BGC823, SGC7901 (Gastric Cancer) | G0/G1 Phase Arrest | Increased proportion of G0/G1 cells in a dose-dependent manner | [1][7] |

| MDA-MB-231, MCF-7 (Breast Cancer) | G2/M Phase Arrest | - | [2] |

| BGC823, SGC7901 (Gastric Cancer) | Increased Bax, Cleaved Caspase-3/9, Cleaved PARP; Decreased Bcl-2, p-PI3K, p-AKT | 40, 60, 80 µM | [1] |

| SaOS-2, 143B (Osteosarcoma) | Increased Bax, Cleaved Caspase-3, Cleaved PARP; Decreased Bcl-2, Cyclin D1, p-JAK2, p-STAT3 | 40, 80 µM | [5] |

| MDA-MB-231, MCF-7 (Breast Cancer) | Increased Bax/Bcl-2 ratio, activated caspase-3, cleaved PARP | - | [2] |

| BGC823, SGC7901 (Gastric Cancer) | Increased ROS Levels | Concentration-dependent | [8] |

Cardiovascular and Anti-inflammatory Activities

Liensinine exhibits significant protective effects on the cardiovascular system, primarily through its anti-inflammatory and antioxidant properties.

Anti-inflammatory Effects

Liensinine has been shown to attenuate vascular inflammation by reducing the production of pro-inflammatory mediators. In human vascular smooth muscle cells (VSMCs), liensinine significantly inhibits the release of interleukin-6 (IL-6) stimulated by tumor necrosis factor-alpha (TNF-α).[9] It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10]

Antioxidant Properties

Liensinine demonstrates potent antioxidant activity. It effectively scavenges 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radicals with a low IC50 value.[9][11] Furthermore, it enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[10][12]

Electrophysiological Effects

A derivative of liensinine, diacetyl-liensinine, has been studied for its effects on cardiac electrophysiology. It exhibits a concentration-dependent modulation of ion channels in rabbit ventricular myocytes, including the inhibition of L-type calcium current (ICa-L), delayed rectifier potassium current (IK), transient outward potassium current (Ito), and inward rectifier potassium current (IK1).[13][14] These effects suggest a potential anti-arrhythmic activity.

Quantitative Data on Cardiovascular and Anti-inflammatory Effects

| Parameter | Effect | Concentration/IC50 | Reference(s) |

| DPPH Radical Scavenging | IC50 | 1.8 µg/mL | [9][11] |

| IL-6 Release (TNF-α stimulated VSMCs) | Inhibition | 10, 20, 30 µg/mL | [9] |

| VSMC Proliferation (PDGF-BB stimulated) | Inhibition | 20, 30 µg/mL | [9] |

| SOD, CAT, GSH-Px Activity (in vivo) | Increased | - | [10] |

| MDA Levels (in vivo) | Decreased | - | [10] |

| APD50, APD90 (Rabbit Ventricular Myocytes) | Prolonged | 10, 30 µM | [13][14] |

| APD50, APD90 (Rabbit Ventricular Myocytes) | Shortened | 100 µM | [13][14] |

| ICa-L, IK, Ito, IK1 (Rabbit Ventricular Myocytes) | Inhibition | Concentration-dependent | [13][14] |

Neuroprotective Activities

Liensinine has shown promise in protecting neuronal cells from various insults, suggesting its potential in the management of neurodegenerative diseases. Its neuroprotective effects are linked to the modulation of autophagy and the reduction of oxidative stress. In models of Alzheimer's disease, liensinine has been found to improve the viability of neuronal cells and reduce the levels of reactive oxygen species.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in liensinine research.

Cell Viability Assay (CCK-8)

-

Seed cells (e.g., BGC823, SGC7901) into 96-well plates at a density of 5,000 cells/well and culture for 24 hours.

-

Treat the cells with various concentrations of liensinine (e.g., 0, 40, 60, 80, 100, 120 µM) for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours in the dark.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed cells in 6-well plates and treat with desired concentrations of liensinine for a specified time (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, Bcl-2, Bax, cleaved caspase-3, p-JAK2, p-STAT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Subcutaneously inject cancer cells (e.g., 5 x 10⁶ SGC7901 cells in 100 µL PBS) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Once tumors are established, randomly assign mice to treatment and control groups.

-

Administer liensinine (e.g., 10 or 20 mg/kg) or vehicle control via intraperitoneal injection every 2 days.

-

Monitor tumor volume and body weight regularly.

-

After a set period (e.g., 2 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67, H&E staining).[1][15]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by liensinine and a typical experimental workflow for its evaluation.

Caption: Liensinine's anticancer signaling pathways.

Caption: Experimental workflow for evaluating liensinine.

Conclusion

Liensinine is a promising natural isoquinoline alkaloid with a broad spectrum of biological activities. Its potent anticancer effects, mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways, make it a strong candidate for further preclinical and clinical investigation. Additionally, its cardiovascular protective and anti-inflammatory properties warrant further exploration for the development of novel therapies for cardiovascular diseases. This technical guide provides a solid foundation of the current knowledge on liensinine, aiming to stimulate and guide future research into its therapeutic applications.

References

- 1. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liensinine and Nuciferine, Bioactive Components of Nelumbo nucifera, Inhibit the Growth of Breast Cancer Cells and Breast Cancer-Associated Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Liensinine alleviates septic heart injury by targeting inflammation, oxidative stress, apoptosis, and autophagy: Liensinine attenuates sepsis-associated heart injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effects of diacetyl-liensinine on electrophysiology in rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of diacetyl-liensinine on electrophysiology in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isoliensinine induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Preparation of Liensinine Diperchlorate in DMSO for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the dissolution of liensinine diperchlorate in dimethyl sulfoxide (DMSO) for use in in vitro cell culture applications. Adherence to this protocol is crucial for achieving reproducible experimental results and minimizing solvent-induced cytotoxicity.

Introduction

Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated a range of biological activities, including anti-cancer, anti-arrhythmic, and anti-hypertensive properties.[1][2][3][4] For cell-based assays, this compound is often used. Due to its poor aqueous solubility, DMSO is the recommended solvent for preparing stock solutions. This document outlines the appropriate procedure for solubilization and subsequent dilution for cell culture experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its use in cell culture.

| Parameter | Value | Source(s) |

| Molecular Weight | 811.66 g/mol | [5] |

| Solubility in DMSO | 45 - 100 mg/mL (55.44 - 123.2 mM) | [4][5][6] |

| Recommended Final DMSO Concentration in Cell Culture Media | ≤ 0.5% (v/v) | [7][8][9] |

| Stock Solution Storage (in DMSO) | 1 year at -80°C; 1 month at -20°C | [2][6] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

-

Pre-dissolution Steps:

-

Bring the this compound powder and DMSO to room temperature before opening to prevent moisture absorption.[6] Hygroscopic DMSO can significantly impact the solubility of the product.[2][6]

-

Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.

-

-

Weighing the Compound:

-

Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 40.58 mg of this compound (Molecular Weight: 811.66 g/mol ).

-

-

Solubilization:

-

Transfer the weighed powder into a sterile microcentrifuge tube.

-

Add the calculated volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[2][4] Visually inspect the solution to ensure there are no visible particles. If precipitation occurs, gentle warming can also aid dissolution.[2]

-

-

Sterilization and Storage:

-

While not always necessary due to the nature of DMSO, if sterility is a major concern, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2][6]

-

Preparation of Working Solutions for Cell Culture

-

Thawing the Stock Solution:

-

Thaw a single aliquot of the stock solution at room temperature.

-

-

Serial Dilution:

-

Perform serial dilutions of the high-concentration stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[7][8][9] Some sensitive or primary cells may require even lower concentrations (e.g., below 0.1%).[7]

-

-

Vehicle Control:

-

It is imperative to include a vehicle control in your experimental design. This control should consist of cells treated with the same final concentration of DMSO as the experimental groups, but without the this compound. This will allow you to distinguish the effects of the compound from any potential effects of the solvent.

-

Signaling Pathways and Visualizations

Liensinine has been reported to modulate several key signaling pathways involved in cell growth, apoptosis, and stress response. Notably, it has been shown to induce the generation of Reactive Oxygen Species (ROS) and inhibit the PI3K/AKT and JAK2/STAT3 signaling pathways, while activating the Keap1/Nrf2 pathway.[1][10][11][12]

Liensinine-Modulated Signaling Pathway

Caption: Liensinine-induced signaling pathways.

Experimental Workflow

Caption: Workflow for preparing liensinine for cell culture.

References

- 1. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - ProQuest [proquest.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Autophagy | Mitophagy | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. lifetein.com [lifetein.com]

- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 9. researchgate.net [researchgate.net]

- 10. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Liensinine alleviates septic heart injury by targeting inflammation, oxidative stress, apoptosis, and autophagy: Liensinine attenuates sepsis-associated heart injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Liensinine Diperchlorate in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine diperchlorate, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has garnered significant interest in preclinical research for its diverse biological activities. These include anti-tumor, anti-arrhythmic, and neuroprotective effects. Mechanistically, this compound is recognized as a late-stage autophagy inhibitor, blocking the fusion of autophagosomes with lysosomes.[1][2][3] Furthermore, it has been shown to modulate key cellular signaling pathways, notably the PI3K/AKT pathway, which is often dysregulated in various diseases, including cancer.[2][4]

These application notes provide a comprehensive overview of the dosages and protocols for the use of this compound in in vivo mouse models, based on currently available scientific literature. The information is intended to guide researchers in designing and executing robust preclinical studies.

Data Presentation: this compound Dosage in Mouse Models

The following table summarizes the reported dosages of this compound used in various in vivo mouse models. This information is critical for dose-selection and study design.

| Mouse Model | Administration Route | Dosage | Frequency | Vehicle/Formulation | Therapeutic Area | Reference |

| Breast Cancer Xenograft (MDA-MB-231) | Intraperitoneal (i.p.) | 60 mg/kg | Daily for 30 days | Not specified | Oncology | [5] |

| Gastric Cancer Xenograft (SGC7901) | Intratumoral injection | 10 µM | Every 2 days for 1 month | Not specified | Oncology | [2] |

| Pharmacokinetic Study (ICR mice) | Intravenous (i.v.) | 1 mg/kg | Single dose | Not specified | Pharmacokinetics | [6] |

| Pharmacokinetic Study (ICR mice) | Oral (p.o.) | 5 mg/kg | Single dose | Not specified | Pharmacokinetics | [6] |

| Periodontitis Model (KM mice) | Oral gavage | 100 or 200 mg/kg | Daily for 10 weeks | Not specified | Inflammation |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Proper solubilization of this compound is crucial for accurate dosing and bioavailability. As a salt, it has better aqueous solubility than its free base form. However, for certain routes of administration and desired concentrations, co-solvents may be necessary.

a) Formulation for Oral Administration (Homogeneous Suspension):

-

Vehicle: Carboxymethylcellulose-sodium (CMC-Na) solution.

-

Procedure: To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution. Mix thoroughly to obtain a homogeneous suspension.[3]

-

Note: This method is suitable for oral gavage. The suspension should be prepared fresh daily.

b) Formulation for Intraperitoneal or Intravenous Injection (Clear Solution):

-

Vehicle System: DMSO, PEG300, Tween 80, and Saline.

-

Procedure for a 2.08 mg/mL solution:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

For a 1 mL final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until clear.

-

Add 50 µL of Tween 80 and mix thoroughly.

-

Add 450 µL of saline to reach a final volume of 1 mL. Ensure the final solution is clear before administration.[1][7]

-

-

Note: The final concentration of DMSO should be kept low to avoid toxicity. This formulation should be prepared fresh on the day of use.

Administration Protocols

a) Oral Gavage:

Oral gavage is a common method for administering precise doses of substances directly into the stomach of mice.

-

Materials:

-

Appropriately sized oral gavage needle (20-22 gauge, 1-1.5 inch length with a ball tip).

-

Syringe (1 mL).

-

This compound suspension.

-

-

Procedure:

-

Securely restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and injury.

-

Hold the mouse in a vertical position.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

Once the needle is in the esophagus, slowly dispense the this compound suspension.

-

Withdraw the needle gently and return the mouse to its cage.

-

Monitor the animal for any signs of distress post-administration.

-

b) Intraperitoneal (i.p.) Injection:

Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.

-

Materials:

-

Sterile syringe (1 mL).

-

Sterile needle (25-27 gauge).

-

This compound solution.

-

70% ethanol for disinfection.

-

-

Procedure:

-

Restrain the mouse by scruffing the neck and turning it over to expose the abdomen.

-

Tilt the mouse's head downwards at a slight angle.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 10-20 degree angle, bevel up.

-

Aspirate gently to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.

-

Inject the solution slowly.

-

Withdraw the needle and return the mouse to its cage.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound, focusing on its inhibitory effects on the PI3K/AKT pathway and late-stage autophagy.

Caption: this compound's dual inhibitory action on PI3K/AKT and autophagy.

Experimental Workflow for In Vivo Studies

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.

Caption: A generalized workflow for in vivo efficacy studies of liensinine.

Disclaimer: These protocols and application notes are intended for research purposes only and should be adapted to specific experimental needs and institutional guidelines. Researchers should adhere to all relevant animal welfare regulations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Liensinine ameliorates ischemia-reperfusion-induced brain injury by inhibiting autophagy via PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. medchemexpress.com [medchemexpress.com]

Optimal Concentration of Liensinine Diperchlorate for Autophagy Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine diperchlorate, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn, is a potent late-stage autophagy inhibitor.[1][2][3][4] Its mechanism of action involves the blockade of autophagosome-lysosome fusion, leading to the accumulation of autophagosomes.[1][2][3][4] This application note provides a comprehensive guide to determining and utilizing the optimal concentration of this compound for autophagy inhibition in experimental settings. It includes a summary of effective concentrations in various cancer cell lines, detailed experimental protocols for assessing autophagy inhibition and cytotoxicity, and visual representations of key pathways and workflows.

Data Presentation: Efficacy and Cytotoxicity of Liensinine

The optimal concentration of this compound for autophagy inhibition is a critical parameter that balances potent target engagement with minimal off-target effects and cytotoxicity. The effective concentration can vary depending on the cell type and the duration of treatment. The following table summarizes quantitative data from studies on non-small-cell lung cancer (NSCLC) and colorectal cancer (CRC) cells.

| Cell Line | Assay | Treatment Duration | Concentration Range Tested | Key Findings | Reference |

| A549 (NSCLC) | CCK-8 | 24h & 48h | 0, 10, 20, 40, 60, 80 µM | Liensinine exhibited cytotoxic effects in a concentration-dependent manner. | [5] |

| H520 (NSCLC) | CCK-8 | 24h & 48h | 0, 10, 20, 40, 60, 80 µM | Liensinine exhibited cytotoxic effects in a concentration-dependent manner. | [5] |

| SPC-A1 (NSCLC) | CCK-8 | 24h & 48h | 0, 10, 20, 40, 60, 80 µM | Liensinine exhibited cytotoxic effects in a concentration-dependent manner. | [5] |

| A549, H520, SPC-A1 | Western Blot | 48h | 0, 2.5, 5, 10, 20 µM | Increased expression of p-AMPK and ULK1, decreased p-mTOR, confirming autophagosome accumulation. | [5] |

| Colorectal Cancer (CRC) Cells | Proliferation and Colony-Forming Assays | Not Specified | Not Specified | Liensinine induced apoptosis and inhibited proliferation and colony-forming ability in a dose-dependent manner. | [6] |

| Normal Colorectal Epithelial Cells | Cytotoxicity Assay | Not Specified | Not Specified | No observed cytotoxicity. | [6][7] |

Note: The provided data indicates that for NSCLC cells, concentrations for studying autophagy inhibition are in the range of 2.5-20 µM for a 48-hour treatment, while cytotoxic effects become more pronounced at concentrations of 10 µM and above.[5] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using Cell Viability and Autophagy Marker Analysis

This protocol outlines the steps to identify the optimal concentration of this compound that effectively inhibits autophagy with minimal impact on cell viability.

1. Cell Culture and Seeding:

- Culture the desired cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

- Seed cells into 96-well plates for viability assays and 6-well plates for Western blot analysis at a density that ensures they are in the exponential growth phase at the time of treatment.

2. This compound Preparation:

- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[2] For example, a 50 mg/mL stock solution can be prepared.[3]

- Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 20, 40, 60, 80 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.

3. Treatment:

- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

- Incubate the cells for the desired time points (e.g., 24 and 48 hours).

4. Cell Viability Assay (CCK-8 Assay):

- After the incubation period, add Cell Counting Kit-8 (CCK-8) solution to each well of the 96-well plate.[5]

- Incubate for 1-4 hours at 37°C.

- Measure the absorbance at 450 nm using a microplate reader.[5]

- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

5. Western Blot Analysis for Autophagy Markers:

- Lyse the cells from the 6-well plates in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a BCA protein assay.

- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

- Incubate the membrane with primary antibodies against LC3, p62/SQSTM1, p-AMPK, and p-mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Quantify the band intensities to determine the LC3-II/LC3-I ratio and the levels of p62. An increase in the LC3-II/LC3-I ratio and p62 levels indicates inhibition of autophagic flux.

Protocol 2: Autophagic Flux Assay using mRFP-GFP-LC3 Reporter

This protocol allows for the direct visualization of autophagic flux inhibition. The tandem fluorescent mRFP-GFP-LC3 protein emits yellow fluorescence (merged GFP and RFP) in autophagosomes and red fluorescence (RFP only) in autolysosomes due to the quenching of GFP in the acidic lysosomal environment.

1. Transfection:

- Seed cells on glass coverslips in a 24-well plate.

- Transfect the cells with a plasmid or viral vector expressing mRFP-GFP-LC3 using a suitable transfection reagent according to the manufacturer's instructions.

- Allow the cells to express the reporter protein for 24-48 hours.

2. Treatment:

- Treat the transfected cells with different concentrations of this compound as described in Protocol 1. Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a known late-stage autophagy inhibitor (e.g., bafilomycin A1 or chloroquine).

3. Fluorescence Microscopy:

- After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde.

- Mount the coverslips on microscope slides.

- Visualize the cells using a fluorescence microscope.

- Capture images in both the green (GFP) and red (RFP) channels.

4. Image Analysis:

- Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

- A significant increase in the number of yellow puncta and a decrease or absence of red puncta in this compound-treated cells compared to the control indicates a blockage of autophagosome-lysosome fusion.

Visualizations

Signaling Pathway of this compound in Autophagy Inhibition

Caption: this compound inhibits late-stage autophagy by blocking autophagosome-lysosome fusion.

Experimental Workflow for Determining Optimal Concentration

Caption: Workflow for identifying the optimal concentration of this compound.

Conclusion